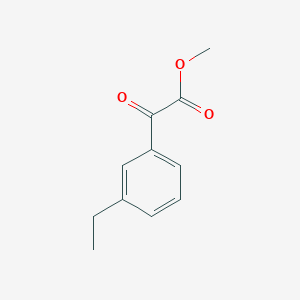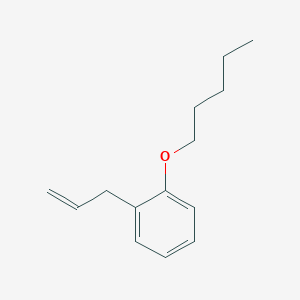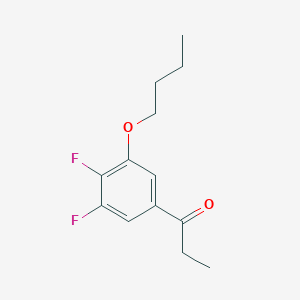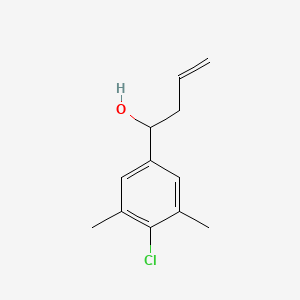![molecular formula C12H18O3S B7991132 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . This compound features a 1,3-dioxane ring, a thienyl group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxanes and 1,3-dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale, utilizing efficient catalysts like zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild conditions . The use of trialkyl orthoformate and catalytic tetrabutylammonium tribromide in absolute alcohol is also common for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Electrophilic Addition: Using electrophiles such as RCOCl, RCHO, CH3I, and :CCl2.
Common Reagents and Conditions
Common reagents include strong acids like HClO4 in CH2Cl2 for oxidation, and bases like LDA, NEt3, Py, and t-BuOK for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring high temperatures or specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones or related cleavage products, while reduction typically produces alcohols or hydrocarbons .
Applications De Recherche Scientifique
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol involves its interaction with molecular targets and pathways. The 1,3-dioxane ring and thienyl group contribute to its reactivity and ability to form stable intermediates in various reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A simpler analog without the thienyl and propanol groups.
1,3-Dioxolane: Similar structure but with a five-membered ring instead of a six-membered ring.
5-Methyl-2-thiophenecarboxaldehyde: Contains the thienyl group but lacks the dioxane and propanol moieties.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is unique due to its combination of a 1,3-dioxane ring, a thienyl group, and a propanol moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(5-methylthiophen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9-3-5-11(16-9)10(13)4-6-12-14-7-2-8-15-12/h3,5,10,12-13H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRDNDCHLOAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Chloro-5-(trifluoromethyl)-phenoxy]acetonitrile](/img/structure/B7991071.png)




![4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7991087.png)



![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)



